Ethyl lauroyl arginate hydrochloride
Overview
Description
Ethyl lauroyl arginate hydrochloride, commonly referred to as LAE, is a cationic surfactant derived from natural lauric acid and L-arginine. It is recognized for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds, making it a potent antimicrobial substance among novel food additives . LAE is also known for its low toxicity, as it is hydrolyzed in the human body into natural components . The compound has been approved for use as a food preservative by regulatory agencies such as the FDA and EFSA .
Synthesis Analysis
LAE is synthesized through esterification and condensation steps. The synthesis process involves the combination of lauric acid and L-arginine to form the ethyl ester of lauroyl arginine, followed by hydrochloridation to produce LAE in its final form . This process results in a stable compound with low reactivity, which contributes to its efficacy as a food preservative.
Molecular Structure Analysis
The molecular structure of LAE consists of a lauroyl group attached to the amino acid arginine, which is further esterified with ethanol. This structure imparts LAE with its cationic surfactant properties, allowing it to interact with the cell membranes of microorganisms, which is the primary target of its antimicrobial action .
Chemical Reactions Analysis
LAE is known to decompose by hydrolysis into surface-active components such as Nα-lauroyl–L-arginine (LAS) or dodecanoic (lauric) acid . In the human body, LAE is rapidly metabolized into lauric acid and arginine, which are naturally occurring dietary components . The hydrolysis of LAE is also influenced by environmental conditions, such as pH levels, which can affect its stability and antimicrobial efficacy .
Physical and Chemical Properties Analysis
LAE is a water-soluble compound with a wide activity spectrum against various microorganisms. It is stable in simulated gastric fluid but rapidly hydrolyzes in simulated intestinal fluid . The incorporation of LAE into materials, such as food packaging, can affect the physical properties of the material, such as moisture content, solubility, and mechanical properties . Analytical techniques have been developed to assess the kinetics and specific migration of LAE from packaging materials into food simulants .
Case Studies and Applications
Several studies have demonstrated the effectiveness of LAE as an antimicrobial agent in food systems. For instance, LAE has been shown to exhibit strong antimicrobial activity against food-borne bacteria such as Staphylococcus aureus, Listeria innocua, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica . Additionally, LAE has been incorporated into edible fish gelatin films, enhancing their antimicrobial properties against certain bacteria . The compound has also been used in antimicrobial packaging systems, showing potential to improve the safety and quality of packaged food products . Furthermore, LAE has been evaluated for its use in personal care products, demonstrating efficacy against microorganisms like Malassezia furfur and Propionibacterium acnes .
Scientific Research Applications
Antimicrobial Food Packaging
Ethyl lauroyl arginate hydrochloride (LAE) is recognized as a safe and effective antimicrobial agent in food packaging. It has been approved by the FDA and other international food safety authorities for use in food applications, particularly as a preservative to enhance the safety and quality of food products (Becerril, Manso, & Silva, 2016).
Potential Food Applications as Cationic Antimicrobial
LAE's antimicrobial properties, primarily against pathogens in food products such as meat, poultry, and cheese, are highlighted in its use as a food preservative. This includes applications in meat, poultry, dairy, produce, and low-moisture foods and food-contact surfaces (Ma, Davidson, & Zhong, 2019).
Surface Activity and Stability in Packaging
LAE's role as a surfactant with antimicrobial activity is further explored in studies analyzing its surface activity and stability. Its breakdown products, upon hydrolysis, contribute to its surface-active properties and potential applications in packaging films (Czakaj et al., 2021).
Ionic Coupling in Biocide Activity
Research on coupling LAE with hyaluronic acid to form ionic complexes has shown notable biocide activity, particularly against bacteria. This finding opens avenues for its use in creating antimicrobial films with applications in various industries (Gamarra et al., 2018).
Usage in Antimicrobial Packaging
LAE's potential in antimicrobial packaging is significant due to its broad spectrum of activity against various microorganisms, including bacteria, yeasts, and molds. It's non-toxic nature and effectiveness in improving the safety of packaged food products are highlighted (Muriel-Galet et al., 2016).
Migration and Bioaccessibility from Packaging Material
Studies have investigated the migration of LAE from antimicrobial packaging materials into food products. These findings are crucial for assessing the safety and effectiveness of LAE in food packaging applications (Aznar et al., 2013).
Preservation Effects on Food Products
LAE has shown effectiveness in preserving food products, such as largemouth bass fillets, by reducing bacterial growth and attenuating physiochemical changes, thereby extending the shelf-life of these products (Zhuang et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZMGWLVMQKNE-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209136 | |
Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl lauroyl arginate hydrochloride | |
CAS RN |
60372-77-2 | |
Record name | Ethyl-Nα-lauroyl-L-arginate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60372-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl lauroyl arginate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060372772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl-N2-dodecanoyl-L-argininate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EC / List no. CAS no. Index no. ethyl N2-dodecanoyl-.sc.l.sc.-argininate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL LAUROYL ARGINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPD6ZY79TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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